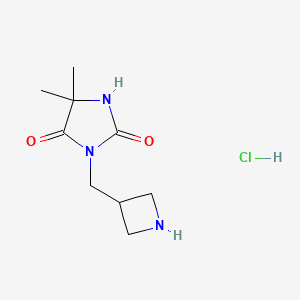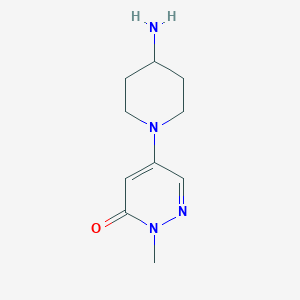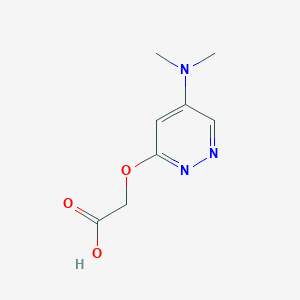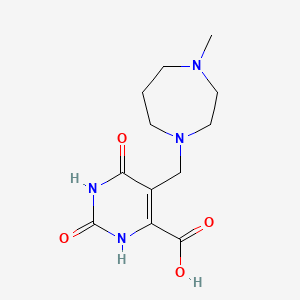
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be produced by a multistep route from 3-amino-1-propanol . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of similar compounds such as “methyl 3-(azetidin-3-yl)propanoate hydrochloride” has been analyzed . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H .
Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “methyl 3-(azetidin-3-yl)propanoate hydrochloride” have been analyzed . This compound has a molecular weight of 179.65 and is stored at 4 degrees Celsius .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities .
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2)7(13)12(8(14)11-9)5-6-3-10-4-6;/h6,10H,3-5H2,1-2H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXPEHZNZDBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473075.png)
![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)
![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)
![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)





![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)
